Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2
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Overview
Description
The compound “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” is a synthetic peptide that has been studied for its potential therapeutic applications. This peptide is a modified version of the calcitonin gene-related peptide, which is known for its role in vasodilation and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this peptide would likely involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
The peptide “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with altered properties .
Scientific Research Applications
The peptide “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological processes such as vasodilation and neurotransmission.
Medicine: Explored as a potential therapeutic agent for conditions involving abnormal vasodilation or neurotransmission.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” involves its interaction with the calcitonin gene-related peptide receptor. This interaction leads to the activation of signaling pathways that result in vasodilation and modulation of neurotransmission. The peptide’s effects are mediated through its binding to specific molecular targets, including receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- Ac-VTHRLAGLLSRSGGVVKNNFVPTDVGPFAF-NH2
- Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2
Uniqueness
The uniqueness of “Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2” lies in its specific sequence and modifications, which confer distinct biological activities and therapeutic potential compared to other similar peptides .
Properties
Molecular Formula |
C166H254N48O39 |
---|---|
Molecular Weight |
3546.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S,5S,8S,11S,20S)-20-[[2-[[(2S,5S,8S,11S,20S)-20-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-[3-(diaminomethylideneamino)propyl]-2-(1H-imidazol-5-ylmethyl)-8-(2-methylpropyl)-3,6,9,17,21-pentaoxo-1,4,7,10,16-pentazacyclohenicosane-11-carbonyl]amino]acetyl]amino]-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-2-(2-methylpropyl)-3,6,9,17,21-pentaoxo-1,4,7,10,16-pentazacyclohenicosane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-(diaminomethylideneamino)hexanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C166H254N48O39/c1-86(2)69-112-148(238)192-104(51-31-35-63-178-125(220)60-58-110(146(236)202-117(75-100-79-176-85-187-100)150(240)194-108(144(234)199-112)54-38-66-181-166(174)175)197-159(249)133(90(9)10)209-153(243)116(189-95(17)217)74-99-78-182-102-48-28-27-47-101(99)102)140(230)185-82-127(222)190-109-57-59-124(219)177-62-34-30-50-103(191-142(232)107(53-37-65-180-165(172)173)195-155(245)120(84-215)206-149(239)113(70-87(3)4)200-145(109)235)139(229)184-80-126(221)183-81-128(223)207-132(89(7)8)161(251)210-134(91(11)12)160(250)196-106(52-32-36-64-179-164(170)171)141(231)193-105(49-29-33-61-167)143(233)203-118(76-123(168)218)151(241)201-115(73-98-45-25-20-26-46-98)152(242)211-135(92(13)14)163(253)214-68-40-56-122(214)157(247)212-136(94(16)216)162(252)205-119(77-130(225)226)154(244)208-131(88(5)6)158(248)186-83-129(224)213-67-39-55-121(213)156(246)204-114(72-97-43-23-19-24-44-97)147(237)188-93(15)138(228)198-111(137(169)227)71-96-41-21-18-22-42-96/h18-28,41-48,78-79,85-94,103-122,131-136,182,215-216H,29-40,49-77,80-84,167H2,1-17H3,(H2,168,218)(H2,169,227)(H,176,187)(H,177,219)(H,178,220)(H,183,221)(H,184,229)(H,185,230)(H,186,248)(H,188,237)(H,189,217)(H,190,222)(H,191,232)(H,192,238)(H,193,231)(H,194,240)(H,195,245)(H,196,250)(H,197,249)(H,198,228)(H,199,234)(H,200,235)(H,201,241)(H,202,236)(H,203,233)(H,204,246)(H,205,252)(H,206,239)(H,207,223)(H,208,244)(H,209,243)(H,210,251)(H,211,242)(H,212,247)(H,225,226)(H4,170,171,179)(H4,172,173,180)(H4,174,175,181)/t93-,94+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,131-,132-,133-,134-,135-,136-/m0/s1 |
InChI Key |
WKTOEIRIAWMLPL-KFCCYEGLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@@H]6CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)CCCN=C(N)N)CO)CC(C)C)NC(=O)CNC(=O)[C@@H]7CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)CC(C)C)CCCN=C(N)N)CC8=CN=CN8)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)C)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCNC(=O)CCC(C(=O)N1)NC(=O)CNC(=O)C2CCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(C)C)CCCN=C(N)N)CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N8CCCC8C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)CCCN=C(N)N)CO |
Origin of Product |
United States |
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